REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:15][S:16](Cl)(=[O:18])=[O:17]>N1C=CC=CC=1>[CH3:15][S:16]([O:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])(=[O:18])=[O:17]
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
the organic phase is washed three times with water, three times with a 5% solution of potassium hydrogensulfate, three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated solution of NaCl and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCCCNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |